molecular formula C12H18 B043889 1-Butyl-3,5-dimethylbenzene CAS No. 1601-74-7

1-Butyl-3,5-dimethylbenzene

Cat. No.: B043889
CAS No.: 1601-74-7
M. Wt: 162.27 g/mol
InChI Key: GINMJHHVPMUMGK-UHFFFAOYSA-N
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Description

1-Butyl-3,5-dimethylbenzene is a strategically substituted aromatic compound of significant interest in advanced organic synthesis and materials science research. Its structure, featuring a linear butyl chain and two methyl groups in a meta-configuration, creates a unique steric and electronic profile that makes it an invaluable building block. A primary research application is its use as a precursor and ligand in organometallic chemistry and catalysis, where the bulky substituents can influence metal center reactivity and selectivity. Furthermore, its tailored properties are exploited in the development of specialty chemicals, including high-performance polymers and liquid crystals, where it can modulate mesomorphic behavior and material viscosity. In supramolecular chemistry, it serves as a core unit for constructing complex molecular architectures with defined cavities. Researchers also utilize this compound as a non-polar solvent for specific reactions and as a standard in analytical chemistry for method development and calibration in chromatographic and mass spectrometric analyses. This compound is provided exclusively for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-4-5-6-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINMJHHVPMUMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037096
Record name 1-Butyl-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601-74-7
Record name 1-Butyl-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Chemical Synthesis of 1 Butyl 3,5 Dimethylbenzene

Friedel-Crafts Alkylation Approaches for Aryl-Alkyl C-C Bond Formation

Friedel-Crafts alkylation stands as a cornerstone of organic synthesis for the formation of carbon-carbon bonds between aromatic rings and alkyl groups. youtube.com This electrophilic aromatic substitution reaction typically involves the reaction of an alkylating agent, such as an alkyl halide or an alcohol, with an aromatic compound in the presence of a Lewis acid or a strong Brønsted acid catalyst. youtube.com

Catalytic Systems in Alkylation Reactions of Xylene Derivatives

A variety of catalytic systems have been explored for the alkylation of xylene derivatives. Traditional Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective but are often required in stoichiometric amounts and can lead to environmental concerns due to the generation of hazardous waste. boisestate.edubeyondbenign.org A patent from 1935 describes a process for preparing tert-butyl-m-xylene by reacting m-xylene (B151644) with tertiary-butyl-chloride in the presence of aluminum chloride. google.com The yield was reported to be significantly influenced by the reaction temperature and the proportion of aluminum chloride used. google.com

More contemporary and "green" approaches have focused on the use of solid acid catalysts, which are often reusable and produce less waste. ias.ac.in Zeolites, with their well-defined pore structures and tunable acidity, are a class of solid acids that have been investigated for Friedel-Crafts reactions. boisestate.eduresearchgate.net For instance, zeolite Y-hydrogen has been identified as a promising catalyst for the acylation of m-xylene, a reaction closely related to alkylation. boisestate.edudigitellinc.com

A notable example of a modern catalytic system is the use of a mesoporous superacidic catalyst, UDCaT-5, for the alkylation of m-xylene with tert-butanol (B103910). ias.ac.in This modified zirconia-based catalyst has demonstrated high activity and selectivity for the desired product, 5-tert-butyl-m-xylene (B1265441) (an isomer of 1-butyl-3,5-dimethylbenzene). ias.ac.in The high sulfur content and the preservation of the tetragonal phase in UDCaT-5 are believed to be responsible for its superior catalytic performance compared to conventional sulfated zirconia. ias.ac.in Another approach involves the use of sulfuric acid as a catalyst. A patented method for producing 5-t-butyl-m-xylene involves contacting a hydrocarbon feedstock containing m-xylene and isobutylene (B52900) with sulfuric acid. google.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency and selectivity of the Friedel-Crafts alkylation of m-xylene to produce this compound are highly dependent on the reaction parameters. Key variables that can be optimized include the choice of catalyst, reaction temperature, molar ratio of reactants, and reaction time.

A study utilizing the mesoporous superacid catalyst UDCaT-5 for the alkylation of m-xylene with tert-butanol provides a clear example of parameter optimization. ias.ac.inscribd.com The reaction, conducted in the liquid phase without a solvent, achieved a 96% conversion of tert-butanol with an 82% selectivity towards 5-tert-butyl-m-xylene under optimal conditions. ias.ac.in The investigation into the effect of the molar ratio of m-xylene to tert-butanol revealed that increasing this ratio led to a higher conversion of tert-butanol and increased selectivity for the monoalkylated product. scribd.com A molar ratio of 4:1 (m-xylene to tert-butanol) was found to be optimal, with no significant increase in conversion beyond this point. scribd.com The reaction temperature was also a critical factor, with the optimal range identified as 130–160 °C. ias.ac.in

In a process utilizing sulfuric acid as the catalyst, careful control of the acid concentration (88 to 92 weight percent) and temperature (-10 to 30 °C) was found to be crucial for maximizing the yield of 5-t-butyl-m-xylene. google.com Operating with lower acid strengths resulted in lower alkylation selectivities, while more concentrated acid led to excessive sulfonation of the m-xylene. google.com

The following interactive data table summarizes the impact of varying reaction parameters on the synthesis of this compound.

Alternative Synthetic Routes and Precursor Transformations

Beyond direct alkylation, this compound can potentially be synthesized through indirect routes that involve the transformation of precursor molecules. These methods often rely on the principles of functional group interconversion and the strategic use of directing groups.

Desulfonation Reactions in the Generation of Alkylbenzenes

A plausible, though less direct, synthetic strategy for this compound involves the use of a sulfonic acid group as a removable directing group. This approach would entail the sulfonation of a suitable precursor, followed by a desulfonation step to yield the final product. One possible pathway could start with the Friedel-Crafts alkylation of 3,5-dimethylbenzenesulfonic acid with a butylating agent. The sulfonic acid group would then be removed via hydrolysis to give this compound.

Alternatively, this compound could be first synthesized and then sulfonated. The resulting sulfonic acid could then be subjected to hydrolysis to regenerate the starting material, a process that might be employed in purification or isomerization schemes. The sulfonation of 3,5-dimethylbenzene (m-xylene) with sulfuric acid or oleum (B3057394) is a known method to produce 3,5-dimethylbenzenesulfonic acid. The desulfonation, or hydrolysis, of arylsulfonic acids is the reverse of the sulfonation reaction and can be used to remove the sulfonic acid group. google.com A patented process for the preparation of 3-alkylphenols describes a method that includes the sulfonation of an alkylbenzene, followed by isomerization and selective desulfonation of undesired ortho- and para-isomers to enrich the meta-isomer, which is then converted to the phenol. google.com This demonstrates the industrial application of desulfonation in isomer separation and purification.

Indirect Synthesis Pathways Involving Functional Group Interconversion

Functional group interconversion provides a versatile toolbox for the synthesis of complex organic molecules from simpler, more readily available starting materials. imperial.ac.uk A hypothetical indirect pathway to this compound could begin with the Friedel-Crafts acylation of m-xylene with butyryl chloride in the presence of a Lewis acid catalyst. This reaction would introduce a butanoyl group onto the aromatic ring to form 1-(3,5-dimethylphenyl)butan-1-one. The carbonyl group of this ketone could then be reduced to a methylene (B1212753) group to yield the final product, this compound. Common methods for this type of reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

This two-step approach can sometimes be advantageous over direct Friedel-Crafts alkylation as it avoids potential issues with carbocation rearrangements and polyalkylation, which can be problematic in direct alkylation reactions. cerritos.edu

Reaction Pathways and Synthetic Transformations Involving 1 Butyl 3,5 Dimethylbenzene

Role as a Key Intermediate in Complex Organic Synthesis

1-Butyl-3,5-dimethylbenzene is a valuable intermediate in the synthesis of more complex molecules, particularly in the preparation of specialized chemicals and polymers. youtube.comlibretexts.org Its structure, characterized by a sterically demanding tert-butyl group and electron-donating methyl groups, makes it a strategic starting material for constructing larger, multi-substituted aromatic systems. This compound is frequently employed in the synthesis of bulky, multi-alkylated diaryl disulfides, which have significant applications in materials science. pressbooks.pubstackexchange.com Furthermore, it is a precursor in the production of other chemical compounds utilized across various industries. researchgate.net

C-C Bond Forming Reactions

The carbon-carbon bond forming reactions involving this compound are crucial for building more elaborate molecular architectures. These reactions leverage the inherent reactivity of the aromatic ring, which is activated by its alkyl substituents.

Cascade Diarylation of N-Phenylacetamides Utilizing Non-Prefunctionalized Arenes

This compound participates in cascade diarylation reactions of N-phenylacetamides with arenes that have not been pre-functionalized. pressbooks.pubstackexchange.comacs.orgmsu.eduquora.comresearchgate.netchemicalbook.com This process allows for the efficient formation of complex diarylated products through a series of sequential C-H activation and C-C bond-forming steps. The presence of the tert-butyl and methyl groups on the benzene (B151609) ring influences the electronic and steric environment, thereby guiding the regioselectivity of the diarylation process.

Formation of Bulky, Multi-alkylated Diaryl Disulfides

A significant application of this compound is in the synthesis of bulky, multi-alkylated diaryl disulfides. pressbooks.pubstackexchange.comacs.orgchegg.comresearchgate.net These compounds are prepared through the reaction of this compound with sulfur monochloride (S₂Cl₂) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). masterorganicchemistry.com This reaction proceeds at room temperature in a solvent like acetic acid to yield the corresponding diaryl disulfide in high yield. masterorganicchemistry.com

For instance, the reaction of 1-tert-butyl-3,5-dimethylbenzene with sulfur monochloride produces bis(4-tert-butyl-2,6-dimethylphenyl) disulfide. masterorganicchemistry.com This direct and high-yielding synthesis is noteworthy because similar reactions with less bulky methylated benzenes often result in a mixture of di-, tri-, and tetrasulfides. masterorganicchemistry.com The steric bulk of the tert-butyl group on this compound helps to selectively form the disulfide linkage.

Table 1: Synthesis of Diaryl Disulfides from Substituted Benzenes

Starting Arene Product Yield (%)
1-tert-Butyl-3,5-dimethylbenzene Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide 79
1,3,5-Triisopropylbenzene Bis(2,4,6-triisopropylphenyl) disulfide High Yield

Electrophilic Aromatic Substitution Reactions of this compound

The electron-donating nature of the alkyl substituents makes the aromatic ring of this compound susceptible to electrophilic attack. However, the substitution pattern and regioselectivity are a consequence of the interplay between the electronic directing effects of the substituents and steric hindrance.

Nitration Studies on Tertiary Butyl-Substituted Dimethylbenzenes

The nitration of tert-butyl-substituted benzenes is a classic example of an electrophilic aromatic substitution reaction where both electronic and steric factors are at play. msu.edu Generally, alkyl groups are ortho, para-directing activators. wikipedia.org However, the bulky tert-butyl group can sterically hinder the ortho positions, leading to a higher proportion of the para-substituted product. msu.eduwikipedia.org

In the case of tert-butylbenzene, nitration yields a mixture of ortho, meta, and para isomers, with the para isomer being the major product due to the steric bulk of the tert-butyl group. msu.edu For this compound, the two methyl groups further influence the regioselectivity. The positions ortho to the butyl group are also meta to the methyl groups, and the position para to the butyl group is ortho to both methyl groups. The positions ortho to one methyl group and meta to the other are also subject to substitution. The reaction with a nitrating mixture of nitric acid and sulfuric acid leads to the introduction of a nitro group onto the aromatic ring. chemistryjournals.net

Table 2: Isomer Distribution in the Mononitration of tert-Butylbenzene

Isomer Percentage (%)
ortho-Nitro-tert-butylbenzene 16
meta-Nitro-tert-butylbenzene 8
para-Nitro-tert-butylbenzene 75

Further Substitution Patterns and Regioselectivity Analysis

Beyond nitration, this compound can undergo other electrophilic aromatic substitution reactions such as halogenation, sulfonation, and Friedel-Crafts reactions. The regioselectivity of these reactions is dictated by the combined directing effects of the 1-butyl and 3,5-dimethyl substituents.

All alkyl groups, including butyl and methyl, are ortho, para-directing. wikipedia.org In this compound, the positions at C2, C4, and C6 are activated. The positions C4 and C6 are ortho to the butyl group and meta to one of the methyl groups, while the C2 position is para to the butyl group and ortho to both methyl groups.

However, the significant steric hindrance imposed by the tert-butyl group plays a crucial role in determining the final product distribution. chegg.comwikipedia.org Attack at the positions ortho to the bulky tert-butyl group (C2 and C6) is sterically hindered. chegg.com Consequently, electrophilic attack is more likely to occur at the C4 position, which is para to the tert-butyl group and ortho to the C3-methyl group and meta to the C5-methyl group. In cases where the electrophile is also bulky, substitution at the least sterically hindered position becomes even more pronounced. chegg.com For instance, in the Friedel-Crafts alkylation of m-xylene (B151644) with a tert-butyl electrophile, the substitution occurs at the position meta to both methyl groups (C5) due to the significant steric hindrance at the ortho and para positions. chegg.com This highlights that in highly congested systems, steric factors can override the expected electronic directing effects.

Transition Metal-Catalyzed Coupling Reactions with Derivatives

Derivatives of this compound, particularly its halogenated forms, are valuable substrates in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex molecular architectures. The presence of the alkyl groups on the benzene ring influences the electronic and steric properties of the molecule, thereby affecting the reactivity and outcome of these catalytic transformations.

Arylation Reactions (e.g., α-Arylation of Ketones, N-Arylation of Imidazoles)

Arylation reactions are crucial for creating carbon-carbon and carbon-nitrogen bonds, forming the backbone of many pharmaceutical and material science compounds.

α-Arylation of Ketones: The palladium-catalyzed α-arylation of ketones is a powerful method for forming C-C bonds. acs.org In this process, an enolate, generated from a ketone in the presence of a base, is coupled with an aryl halide. acs.org Derivatives such as 1-iodo-3,5-dimethylbenzene (B1203722) (also known as 5-iodo-m-xylene) serve as effective arylating agents in these reactions. sigmaaldrich.comchemicalbook.com The general catalytic cycle involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by reaction with the ketone enolate and subsequent reductive elimination to yield the α-aryl ketone. acs.org The choice of ligand, base, and solvent is critical for achieving high yields and selectivity. acs.orgnih.gov

N-Arylation of Imidazoles: The formation of N-aryl imidazoles is of significant interest due to the prevalence of this structural motif in biologically active molecules. biomedres.us Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, provide a direct route to these compounds. 1-Iodo-3,5-dimethylbenzene is a suitable arylating agent for the copper-catalyzed N-arylation of imidazoles. sigmaaldrich.comchemicalbook.com These reactions can be carried out under mild conditions and tolerate a range of functional groups. organic-chemistry.org Recent advancements have focused on developing more efficient and environmentally friendly catalyst systems, including the use of palladium nanoparticles on supports like aluminum oxy-hydroxide (Pd/AlO(OH) NPs) under ultrasonic conditions. biomedres.us

Table 1: Examples of Arylation Reactions

Arylating Agent Coupling Partner Catalyst System Product Type Reference
1-Iodo-3,5-dimethylbenzene Ketones Palladium-based α-Aryl ketone sigmaaldrich.com, chemicalbook.com
1-Iodo-3,5-dimethylbenzene Imidazoles Copper-based N-Aryl imidazole sigmaaldrich.com, chemicalbook.com
5-Chloro-m-xylene 1-Butyl-3-methylindole Pd(OAc)₂ / 2-(dicyclohexylphosphino)biphenyl Arylated indole nih.gov
1-tert-Butyl-3,5-dimethylbenzene N-phenylacetamides Not specified Di-arylated acetamide sigmaaldrich.com

C-O and C-S Bond Formation Methodologies

Beyond C-C and C-N bond formation, derivatives of this compound are instrumental in constructing carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, leading to the synthesis of diaryl ethers and diaryl sulfides, respectively.

C-O Bond Formation: The synthesis of diaryl ethers can be achieved through copper-catalyzed cross-coupling reactions. For instance, the reaction of 1-iodo-3,5-dimethylbenzene with phenol, catalyzed by nano-CuFe₂O₄, yields 1,3-dimethyl-5-phenoxybenzene. sigmaaldrich.comchemicalbook.com This method highlights the use of heterogeneous catalysts which can often be recovered and reused, adding to the sustainability of the process.

C-S Bond Formation: Similarly, copper catalysts facilitate the formation of C-S bonds. The coupling of 5-iodo-m-xylene with thiophenol is a known route to the corresponding diaryl sulfide. sigmaaldrich.comchemicalbook.com Furthermore, 1-tert-butyl-3,5-dimethylbenzene has been utilized in the synthesis of sterically hindered, multi-alkylated diaryl disulfides, which are important compounds in materials science. sigmaaldrich.com

Table 2: C-O and C-S Bond Formation Reactions

Substrate Reagent Catalyst Product Reference
1-Iodo-3,5-dimethylbenzene Phenol nano-CuFe₂O₄ 1,3-Dimethyl-5-phenoxybenzene sigmaaldrich.com, chemicalbook.com
5-Iodo-m-xylene Thiophenol Copper-based Diaryl sulfide sigmaaldrich.com, chemicalbook.com
1-tert-Butyl-3,5-dimethylbenzene Not specified Not specified Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide sigmaaldrich.com

Cyanation and Other Carbon-Heteroatom Bond Formations

The introduction of cyano groups and other heteroatoms onto the aromatic ring expands the synthetic utility of this compound derivatives.

Cyanation: The cyanation of aryl halides is a valuable transformation as the resulting benzonitriles are versatile intermediates. 5-Iodo-m-xylene can be converted to 3,5-dimethylbenzonitrile (B1329614) through cyanation. sigmaaldrich.comchemicalbook.com An alternative pathway involves the chloromethylation of 1-tert-butyl-3,5-dimethylbenzene, followed by reaction with an alkali metal cyanide to produce the corresponding phenylacetonitrile, which can be further hydrolyzed to phenylacetic acid. google.comresearchgate.net

Other Carbon-Heteroatom Bond Formations: Palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are a cornerstone of modern organic synthesis for forming C-N bonds. acs.org For example, 1-bromo-3,5-dimethylbenzene (B43891) can be coupled with primary amines in the presence of a palladium catalyst and a suitable ligand, such as BINAP, to yield the corresponding N-arylamine. acs.orgacs.org Copper(I) bromide has also been used to catalyze the amination of 1-iodo-3,5-dimethylbenzene with allylamine. sigmaaldrich.comchemicalbook.com

Role in Catalytic Green Synthesis Approaches

The principles of green chemistry encourage the development of more environmentally benign chemical processes. This compound and its derivatives are involved in several strategies that align with these principles.

One approach is the development of transition-metal-free reactions. For instance, an organocatalyst, 2,2′-diiodo-4,4′,6,6′-tetramethylbiphenyl, which can be synthesized from 1-iodo-3,5-dimethylbenzene, has been used to catalyze the intramolecular C-N bond formation for the synthesis of carbazoles. acs.org This method avoids the use of heavy metal catalysts, which can be toxic and costly. acs.org

Another green strategy involves the use of recyclable catalysts and environmentally friendly solvents. The synthesis of N-arylimidazoles from aryl halides has been demonstrated using a recyclable palladium catalyst on an aluminum oxy-hydroxide support in a water-isopropyl alcohol mixture, which is a more benign solvent system than many traditional organic solvents. biomedres.us Furthermore, the use of 1-tert-butyl-3,5-dimethylbenzene as an internal standard in a study on the chemical recycling of PEF plastic highlights its role in developing sustainable processes. d-nb.info

Advanced Spectroscopic Elucidation of 1 Butyl 3,5 Dimethylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-butyl-3,5-dimethylbenzene, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its unique substitution pattern.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Splitting Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals that correspond to the different types of protons in the molecule. The integration of these signals provides a ratio of the protons in their respective chemical environments.

The aromatic region of the spectrum displays signals for the protons on the benzene (B151609) ring. Due to the symmetry of the molecule, two types of aromatic protons are observed. The proton at the C4 position is flanked by two methyl groups, while the protons at the C2 and C6 positions are adjacent to both a methyl group and the butyl group. This results in separate resonances for these protons.

The aliphatic region of the spectrum is dominated by the signals from the butyl group and the two methyl groups attached to the benzene ring. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet, a characteristic feature for this group. The chemical shift for the protons of the butyl chain has been reported in the range of δ 0.93–0.98 ppm. The six protons of the two methyl groups at positions 3 and 5 are chemically equivalent and also give rise to a singlet.

A detailed analysis of the splitting patterns, based on the n+1 rule, helps in assigning the signals to specific protons. The singlet nature of the tert-butyl and methyl groups indicates no adjacent non-equivalent protons. The aromatic protons, however, can exhibit splitting depending on their coupling with neighboring protons on the ring.

Proton Type Chemical Shift (ppm) Splitting Pattern Integration
tert-Butyl Protons~1.3Singlet9H
Methyl Protons~2.3Singlet6H
Aromatic Proton (C4-H)~6.8Singlet1H
Aromatic Protons (C2-H, C6-H)~6.9Singlet2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, revealing the number of unique carbon environments in the molecule. Due to the molecule's symmetry, fewer signals are observed than the total number of carbon atoms.

The spectrum shows distinct peaks for the different carbon atoms of the benzene ring. The carbon atom attached to the tert-butyl group (C1), the carbons bearing the methyl groups (C3 and C5), and the remaining aromatic carbons (C2, C4, and C6) are all chemically non-equivalent and thus produce separate signals. Typically, the chemical shifts for benzene ring carbons are found in the range of δ 120-150 ppm.

In the aliphatic region, the quaternary carbon and the three methyl carbons of the tert-butyl group give rise to two distinct signals. Similarly, the two methyl groups attached to the ring are equivalent and produce a single signal. The chemical shifts for alkyl carbons are generally observed at lower ppm values compared to aromatic carbons. docbrown.info

Carbon Type Chemical Shift (ppm)
tert-Butyl (quaternary C)~34
tert-Butyl (CH₃)~31
Ring Methyl (CH₃)~21
Aromatic (C-H)~122, ~127
Aromatic (C-CH₃)~137
Aromatic (C-Butyl)~150

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint" of a compound. These methods probe the vibrational modes of a molecule, which are sensitive to its structure and bonding.

Characteristic Vibrational Modes and Band Assignments

The IR and Raman spectra of this compound exhibit a series of characteristic absorption bands corresponding to the various vibrational modes of the molecule. These bands can be assigned to specific stretching and bending vibrations of the chemical bonds present.

Key vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The stretching vibrations of the C-H bonds in the butyl and methyl groups are observed in the 2850-3000 cm⁻¹ range.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

C-H bending vibrations: These can be further divided into in-plane and out-of-plane bending modes, which appear at lower frequencies in the fingerprint region of the spectrum. The substitution pattern on the benzene ring influences the position of the out-of-plane C-H bending bands, providing valuable structural information. For 1,3,5-trisubstituted benzenes, characteristic bands are often observed. thieme-connect.de

C-C stretching of the alkyl groups: These vibrations are also found in the fingerprint region.

The combination of these vibrational bands provides a detailed and specific spectral signature for this compound.

Conformational Analysis via Vibrational Signatures

While this compound itself has a relatively rigid aromatic core, the butyl group possesses conformational flexibility due to rotation around its C-C single bonds. Vibrational spectroscopy can, in some cases, provide insights into the conformational preferences of such alkyl substituents.

Different rotational conformers (rotamers) of the butyl group can give rise to slightly different vibrational frequencies. By analyzing the vibrational spectra, potentially at different temperatures, it may be possible to identify the presence of multiple conformers and, in some instances, determine their relative populations. Computational studies can aid in assigning specific spectral features to different conformations by predicting the vibrational frequencies for each geometry. researchgate.net However, for a flexible group like butyl, the energy differences between conformers are often small, leading to overlapping spectral bands that can be challenging to resolve experimentally.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern.

For this compound (molecular weight: 162.27 g/mol ), the electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z 162. The fragmentation of the molecular ion is a key feature of the mass spectrum. A prominent fragmentation pathway for alkylbenzenes is the benzylic cleavage, which involves the loss of an alkyl radical. In the case of this compound, the loss of a methyl group from the tert-butyl substituent is a highly favorable process, leading to the formation of a stable tertiary carbocation.

The most abundant fragment ion, known as the base peak, is often observed at m/z 147, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion. Another significant fragmentation involves the loss of the entire tert-butyl group, resulting in a fragment at m/z 105. Further fragmentation of these primary ions can also occur, leading to a complex pattern of smaller ions that are characteristic of the molecule's structure. The base peak has also been reported at m/z 120.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for analyzing volatile compounds like this compound. In the EI source, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•). uni-koeln.de This molecular ion is often unstable and undergoes characteristic fragmentation, providing a unique mass spectrum that acts as a molecular fingerprint.

For alkyl-substituted benzenes, the fragmentation patterns are well-documented and highly informative. core.ac.uk The molecular ion peak for this compound (C₁₂H₁₈) is observed at a mass-to-charge ratio (m/z) of 162. nist.gov Due to the stability of the aromatic ring, this peak is typically prominent. whitman.edu

The primary fragmentation pathways for this compound involve cleavages of the butyl side chain. Key fragmentation processes include:

Benzylic Cleavage: The most favorable cleavage site in alkylbenzenes is the bond beta to the aromatic ring. For this compound, this involves the loss of a propyl radical (•C₃H₇), resulting in the formation of a stable, resonance-stabilized benzylic cation at m/z 119. This is often a significant peak in the spectrum.

McLafferty Rearrangement: As the butyl chain has a hydrogen atom on the gamma (γ) carbon, it can undergo a McLafferty rearrangement. jove.comaip.org This process involves the transfer of a γ-hydrogen to the aromatic ring through a six-membered transition state, followed by the elimination of a neutral alkene molecule (in this case, propene, C₃H₆). This rearrangement produces a characteristic radical cation at m/z 120.

Alpha Cleavage: Cleavage of the bond alpha to the aromatic ring results in the loss of the butyl radical (•C₄H₉), leading to a dimethylphenyl cation at m/z 105. Conversely, the formation of a butyl cation at m/z 57 can also occur.

Tropylium (B1234903) Ion Formation: A common fragmentation pathway for alkylbenzenes is the rearrangement to a highly stable tropylium cation (C₇H₇⁺) at m/z 91. whitman.edujove.com This can occur through the fragmentation of larger precursor ions.

The relative abundance of these fragments helps in confirming the structure of the parent molecule.

Table 1: Characteristic EI-MS Fragmentation of this compound

m/z Value Ion Structure/Fragment Lost Fragmentation Pathway
162 [C₁₂H₁₈]⁺• Molecular Ion (M⁺•)
147 [M - CH₃]⁺ Loss of a methyl radical
120 [C₉H₁₂]⁺• McLafferty Rearrangement (Loss of C₃H₆)
119 [C₉H₁₁]⁺ Benzylic Cleavage (Loss of •C₃H₇)
105 [C₈H₉]⁺ Alpha Cleavage (Loss of •C₄H₉)
91 [C₇H₇]⁺ Tropylium Ion
57 [C₄H₉]⁺ Butyl Cation

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Characterization

While EI-MS provides primary fragmentation data, Tandem Mass Spectrometry (MS/MS) offers a more detailed structural analysis by examining the fragmentation of specific, isolated ions. core.ac.uk This technique, often performed using instruments like triple quadrupole or ion trap mass spectrometers, involves multiple stages of mass analysis. core.ac.uk

In a typical MS/MS experiment for analyzing this compound:

Precursor Ion Selection: A specific fragment ion from the initial EI-MS spectrum (the precursor ion) is selected. For instance, the prominent ion at m/z 119, resulting from benzylic cleavage, could be chosen.

Collision-Induced Dissociation (CID): The selected precursor ion is accelerated into a collision cell filled with an inert gas (e.g., argon). The collisions impart internal energy to the ion, causing it to fragment further.

Daughter Ion Analysis: The resulting fragments, known as daughter ions (or product ions), are analyzed in a second mass spectrometer to generate an MS/MS spectrum.

By analyzing the daughter ions, the structure of the precursor ion can be confirmed with greater certainty. For example, subjecting the m/z 119 ion from this compound to CID would likely result in the loss of a methyl group (CH₃) to form an ion at m/z 104, or the loss of acetylene (B1199291) (C₂H₂) to form the tropylium ion at m/z 91, further confirming its benzylic structure. Similarly, analyzing the daughter ions of the m/z 120 ion would help to verify that it was formed via the McLafferty rearrangement.

Table 2: Hypothetical MS/MS Fragmentation of Selected Precursor Ions from this compound

Precursor Ion (m/z) Proposed Structure Potential Daughter Ion (m/z) Neutral Loss
119 Dimethylbenzyl cation 104 CH₃
119 Dimethylbenzyl cation 91 C₂H₄
120 McLafferty product 105 CH₃
120 McLafferty product 91 C₂H₅

Integration of Spectroscopic Data for Comprehensive Structural Determination

While mass spectrometry is indispensable for determining molecular weight and fragmentation patterns, a comprehensive and unambiguous structural elucidation of this compound requires the integration of data from multiple spectroscopic methods. It is important to note that mass spectrometry alone may not be sufficient to distinguish between structural isomers, as different isomers can sometimes yield very similar mass spectra. jove.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the precise connectivity of atoms. For this compound, ¹H NMR would confirm the presence and structure of the n-butyl group through its characteristic multiplets (triplet, sextets, triplet). It would also show a single peak for the two equivalent methyl groups on the ring and distinct signals for the aromatic protons, confirming the 1,3,5-substitution pattern. ¹³C NMR would indicate the number of chemically non-equivalent carbon atoms, corroborating the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and aromatic C=C ring stretching (around 1600 and 1450 cm⁻¹).

By combining the molecular formula and fragmentation data from MS with the detailed connectivity information from NMR and the functional group identification from IR, a complete and verified structure of this compound can be established. This integrated approach ensures accuracy and eliminates the ambiguity that might arise from relying on a single analytical technique.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
1-tert-Butyl-3,5-dimethylbenzene
Acetylene
Benzene
Propene

Computational and Theoretical Investigations of 1 Butyl 3,5 Dimethylbenzene

Quantum Chemical Calculations: Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 1-butyl-3,5-dimethylbenzene, these theoretical methods provide deep insights into its geometry, stability, and electronic character, which govern its reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of organic compounds. In the case of alkylbenzenes like this compound, DFT methods, such as those employing the B3LYP hybrid functional, are used to perform full geometry optimizations. malayajournal.org These calculations determine the most stable conformation of the molecule by finding the minimum energy structure, providing precise data on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for explaining and predicting chemical reactivity. researchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. malayajournal.orgbiochempress.com

For this compound, the butyl and dimethyl substituents are electron-donating groups. They increase the electron density of the benzene (B151609) ring, raising the energy of the HOMO and making the molecule more susceptible to electrophilic aromatic substitution. FMO analysis can quantify this effect. Reactivity descriptors derived from DFT, such as chemical hardness (approximated by the HOMO-LUMO gap), softness, and electrophilicity index, provide a quantitative basis for comparing the reactivity of different alkylbenzenes. uou.ac.in For instance, the analysis can predict the most likely sites for electrophilic attack on the aromatic ring.

Thermochemical Properties and Equilibrium Analysis

The thermochemical properties of this compound are crucial for understanding its behavior in chemical processes, particularly in combustion and industrial synthesis.

Standard Enthalpies, Entropies, and Gibbs Free Energies of Formation

The standard enthalpy of formation (ΔfH°), standard entropy (S°), and Gibbs free energy of formation (ΔfG°) are fundamental thermodynamic quantities. For many alkylbenzenes, these values have been determined experimentally or calculated using computational methods. aip.org These properties are essential for calculating reaction enthalpies and predicting the spontaneity and equilibrium position of chemical reactions. For the C12H18 alkylbenzene isomer group, which includes this compound, thermodynamic data has been compiled and calculated for the ideal gas phase at various temperatures. aip.org

Table 1: Calculated Thermodynamic Properties for C12H18 Alkylbenzene Isomers at 298.15 K Note: This table presents data for the isomer group. Specific values for this compound are estimated within this framework.

Property Value Units
Enthalpy of Formation (ΔfH°) -79.0 to -82.5 kJ/mol
Standard Entropy (S°) Varies by isomer J/(mol·K)
Gibbs Free Energy of Formation (ΔfG°) Varies by isomer kJ/mol

Isomer Group Thermodynamic Properties and Extrapolation Methods (Benson Group Increments)

When experimental data is unavailable for a specific isomer, the Benson group increment method is a powerful tool for estimating thermochemical properties. aip.orgwikipedia.org This second-order additivity rule calculates properties like heat of formation, entropy, and heat capacity by summing the contributions of constituent chemical groups. wikipedia.org

To apply this method to this compound, the molecule is deconstructed into its fundamental groups. aip.org These groups include:

C-(H)3(C) for the terminal methyl of the butyl chain and the two ring-attached methyls.

C-(H)2(C)2 for the internal methylene (B1212753) groups of the butyl chain.

CB-(H) for the aromatic carbons bonded to hydrogen.

CB-(C) for the aromatic carbons bonded to the alkyl substituents.

Spectroscopic Simulations and Validation with Experimental Data

Computational chemistry allows for the simulation of various types of spectra, which can then be compared with experimental results to validate both the theoretical model and the experimental structure determination.

For this compound, computational methods can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. These calculated frequencies and their corresponding intensities can be compared with experimental IR spectra available from databases like the NIST Chemistry WebBook. nist.gov

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated by determining the magnetic shielding of each nucleus within the optimized molecular geometry. These theoretical shifts are then compared to experimental data. For example, experimental ¹H NMR data for the closely related 1-tert-butyl-3,5-dimethylbenzene shows characteristic signals for the aromatic protons and the alkyl protons. chemicalbook.com A successful simulation would accurately reproduce these chemical shifts and their splitting patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique where simulation can aid interpretation. While direct simulation of a mass spectrum is complex, computational analysis can predict fragmentation patterns based on bond dissociation energies. For instance, a known experimental GC-MS result for a related isomer shows a characteristic base peak from the loss of the butyl group. Theoretical calculations can help rationalize why this fragmentation pathway is favored. This cross-validation between simulated and experimental spectra provides a high degree of confidence in the structural assignment of the compound. researchgate.net

Theoretical Prediction of Vibrational Frequencies and Intensities

Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. For aromatic compounds, these predictions help in assigning the various vibrational modes associated with the benzene ring and its substituents.

Studies on similar substituted benzene molecules demonstrate that DFT methods, such as B3LYP with basis sets like 6-31G(d,p) and 6-311++G(d,p), can accurately compute harmonic vibrational frequencies. researchgate.net These calculations can predict characteristic vibrations, including:

C-H stretching vibrations of the aromatic ring and the alkyl groups (butyl and methyl).

C-C stretching vibrations within the benzene ring.

In-plane and out-of-plane C-H bending vibrations .

Vibrations associated with the butyl group , such as scissoring, wagging, and twisting modes of the methylene (CH2) and methyl (CH3) units.

For instance, in related molecules, the C-H stretching vibrations of methyl groups are typically observed in the 2870–2825 cm⁻¹ range. researchgate.net The comparison between theoretically predicted spectra and experimental FT-IR and FT-Raman spectra allows for a detailed and reliable assignment of the observed vibrational bands. researchgate.net

Below is a hypothetical table illustrating how theoretical vibrational frequencies for this compound might be presented, based on common vibrational modes for substituted benzenes.

Table 1: Theoretical Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch (Butyl/Methyl) 3000 - 2850 Strong
C=C Aromatic Ring Stretch 1600 - 1450 Strong
CH₂ Scissoring (Butyl) 1470 - 1440 Medium
CH₃ Asymmetric Bending ~1460 Medium
CH₃ Symmetric Bending ~1380 Medium
In-plane C-H Bending 1300 - 1000 Medium-Weak

Computational NMR Chemical Shift Prediction

Computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net

For this compound, theoretical calculations can predict the chemical shifts for each unique proton and carbon atom. These predictions are then compared with experimental data to confirm the molecular structure.

¹H NMR: Calculations would predict distinct signals for the protons on the butyl chain (α-CH₂, β-CH₂, γ-CH₂, and δ-CH₃), the two equivalent methyl groups, and the aromatic protons. The aromatic protons, although chemically similar, may show slight differences in their calculated shifts.

¹³C NMR: Similarly, distinct chemical shifts would be calculated for the carbon atoms of the butyl group, the methyl groups, and the non-equivalent carbons of the benzene ring.

The accuracy of these predictions depends on the level of theory and the basis set used. acs.org A comparison of predicted versus experimental values helps validate the computational model.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound | Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | | :--- | :--- | :--- | :--- | :--- | | Aromatic-H (2,6 positions) | ~7.0 | 7.02 nih.gov | Aromatic-C (1 position) | ~140 | 142.9 mdpi.com | | Aromatic-H (4 position) | ~6.8 | 6.84 nih.gov | Aromatic-C (3,5 positions) | ~138 | 131.6 mdpi.com | | Methyl-H | ~2.3 | 2.33 nih.gov | Aromatic-C (2,4,6 positions) | ~125 | 125.1 mdpi.com | | Butyl-CH₂ (α) | ~2.6 | - | Butyl-C (α) | ~35 | - | | Butyl-CH₃ (δ) | ~0.9 | 0.93-0.98 | Methyl-C | ~21 | 21.7 mdpi.com |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for understanding the detailed mechanisms of chemical reactions, including the synthesis of this compound.

Transition State Analysis in Key Synthetic Pathways

A primary synthetic route to this compound is the Friedel-Crafts alkylation of m-xylene (B151644). plymouth.ac.uk Computational chemistry can model this reaction to identify the transition states and intermediates involved.

The mechanism generally proceeds through the formation of a carbocation or a related electrophilic species from the alkylating agent (e.g., a butyl halide) with a Lewis acid catalyst like AlCl₃. mt.com This electrophile then attacks the electron-rich aromatic ring of m-xylene. Computational studies can map the potential energy surface of this reaction, identifying the energy barriers (activation energies) associated with the transition states.

For the alkylation of m-xylene, there are several possible sites for electrophilic attack. Transition state analysis can reveal the relative energy barriers for attack at the different positions of the m-xylene ring, providing insight into the reaction's regioselectivity. rsc.org

Steric and Electronic Effects on Regioselectivity and Reaction Rates

The outcome of the Friedel-Crafts alkylation of m-xylene is governed by both steric and electronic factors, which can be analyzed computationally.

Electronic Effects: The two methyl groups on m-xylene are electron-donating, activating the aromatic ring towards electrophilic substitution. They direct incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Computational models can quantify this directing effect by analyzing the electron density distribution in the m-xylene molecule.

Steric Effects: The presence of the two methyl groups also introduces steric hindrance. While positions 2, 4, and 6 are electronically favored, position 2 is sterically hindered by two adjacent methyl groups. Position 4 is sterically less hindered than position 2. The formation of this compound (substitution at position 5) is electronically disfavored but can occur under certain conditions, potentially driven by thermodynamic control where the most stable product is formed. plymouth.ac.uk

Computational studies can model the different possible intermediates (sigma complexes) and products, calculating their relative stabilities. rsc.org The 1,3,5-trisubstituted product is often thermodynamically more stable due to the minimization of steric repulsion between the bulky alkyl groups. plymouth.ac.uk The reversibility of the Friedel-Crafts alkylation allows for the eventual formation of the thermodynamically favored product, even if it is not the kinetically favored one. plymouth.ac.uk This contrasts with Friedel-Crafts acylation, which is generally irreversible and yields the kinetically controlled product. plymouth.ac.ukplymouth.ac.uk

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
m-xylene

Research Applications and Broader Scientific Context of 1 Butyl 3,5 Dimethylbenzene

Design and Synthesis of Advanced Organic Materials

The specific substitution pattern of 1-butyl-3,5-dimethylbenzene makes it a key building block in the synthesis of specialized organic molecules and materials. Its structure is particularly useful for creating sterically hindered compounds that have unique properties.

One notable application is in the synthesis of bulky, multi-alkylated diaryl disulfides. sigmaaldrich.comchemicalbook.comsigmaaldrich.com These complex molecules are significant in materials science and organic chemistry. For instance, this compound is a precursor for producing compounds like bis(4-tert-butyl-2,6-dimethylphenyl) disulfide. The presence of the bulky tert-butyl group, originating from the starting material, imparts specific spatial arrangements and stability to the final disulfide product.

Another significant role is as a chemical intermediate in the production of polymers. smolecule.com It is a starting material for synthesizing 5-tert-Butyl isophthalic acid (TBIA), a monomer used in the manufacture of high-performance polyester (B1180765) resins. smolecule.com These resins are incorporated into a variety of products, including coatings and engineering plastics, where the bulky tert-butyl group can enhance thermal stability and solubility. smolecule.com

Table 1: Examples of Materials Synthesized Using this compound

PrecursorSynthesized Material/CompoundApplication Area
This compoundBis(4-tert-butyl-2,6-dimethylphenyl) disulfideMaterials Science, Organic Synthesis sigmaaldrich.comsigmaaldrich.com
This compound5-tert-Butyl isophthalic acid (TBIA)Polyester Resins, Coatings, Engineering Plastics smolecule.com

Contribution to Fundamental Understanding of Aromatic Hydrocarbon Chemistry

The distinct molecular architecture of this compound makes it an excellent model compound for advancing the fundamental understanding of aromatic hydrocarbon chemistry. solubilityofthings.com Its structure, which combines a bulky tert-butyl group with two smaller methyl groups on a benzene (B151609) ring, provides a platform for studying steric and electronic effects in chemical reactions. solubilityofthings.comsmolecule.com

One key area of study is electrophilic aromatic substitution. In educational settings, the synthesis of this compound via Friedel-Crafts alkylation is used to illustrate how steric hindrance directs the position of incoming substituents and can prevent over-alkylation of the aromatic ring. rsc.org The bulky nature of the tert-butyl group effectively shields the adjacent positions, providing a clear example of steric control in a fundamental organic reaction. rsc.org

Furthermore, this compound is included in large datasets of hydrocarbons used to develop and validate computational models that predict physicochemical properties. biochempress.com By correlating its known properties, such as boiling point and the partition coefficient (log P), with its molecular structure, scientists can refine algorithms that predict the behavior of other, less-studied aromatic compounds. biochempress.com This work is essential for environmental science and chemical engineering, where predicting the fate and transport of organic compounds is crucial. The non-polar nature of the molecule also makes it a good example for demonstrating solubility principles, as it is readily soluble in organic solvents but not in water, reinforcing the "like dissolves like" concept. solubilityofthings.com

Environmental Fate and Transformation of Aromatic Hydrocarbons, Including 1 Butyl 3,5 Dimethylbenzene

Behavior in Natural Systems

The behavior of aromatic hydrocarbons like 1-butyl-3,5-dimethylbenzene in natural systems is dictated by its physical and chemical properties, which influence its partitioning between air, water, soil, and biota. This compound is a substituted aromatic hydrocarbon, and its environmental distribution is analogous to other alkylbenzenes. These compounds are generally characterized by low aqueous solubility and a tendency to sorb to organic matter in soil and sediment. solubilityofthings.comcapes.gov.br

Long-chain alkylbenzenes (LABs), which share structural similarities with this compound, are known to be persistent in the marine environment to some extent. nih.govacs.org Their presence in municipal wastewaters, originating from their use in the manufacturing of detergents, has led to their application as molecular tracers for sewage contamination in coastal waters. nih.govacs.orgmit.edu The distribution of these compounds in water and sediment can provide insights into the transport and fate of other hydrophobic organic pollutants. acs.org

The partitioning behavior of these compounds is critical to their environmental fate. Sorption to soil and sediment particles can reduce their bioavailability and mobility. capes.gov.brnih.gov For similar compounds like linear alkylbenzene sulfonates (LAS), sorption is influenced by the organic carbon and clay content of the sediment. researchgate.netacs.org The structure of the alkylbenzene, including the length and branching of the alkyl chain, also plays a role in its environmental behavior. For instance, ethyl and methyl derivatives of benzene (B151609) have been noted for their environmental mobility due to moderate vapor pressures. The bulky butyl group in this compound suggests it would be hydrophobic, partitioning into organic phases in the environment. solubilityofthings.com

Table 1: Physicochemical Properties of 1-tert-Butyl-3,5-dimethylbenzene (an isomer of this compound)

PropertyValueReference
Molecular FormulaC₁₂H₁₈ wikipedia.orgsigmaaldrich.com
Molecular Weight162.27 g/mol sigmaaldrich.com
AppearanceColorless liquid wikipedia.org
Boiling Point205-206 °C chemicalbook.com
Density0.867 g/mL at 25 °C chemicalbook.com
Refractive Indexn20/D 1.495 chemicalbook.com
SolubilityInsoluble in water; soluble in organic solvents like hexane, benzene, and toluene (B28343). solubilityofthings.com

Note: Data presented is for 1-tert-butyl-3,5-dimethylbenzene, an isomer of this compound, due to limited data availability for the target compound.

Degradation Pathways and Mechanisms

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, primarily biodegradation and photodegradation.

Biodegradation

Biodegradation is a key process for the removal of alkylbenzenes from the environment. Numerous microorganisms, including bacteria and fungi, are capable of degrading these compounds under both aerobic and anaerobic conditions. nih.govpsu.edu

Under aerobic conditions, the degradation of alkylbenzenes typically initiates with the oxidation of the alkyl side chain. psu.edu For long-chain n-alkylbenzenes, this often involves the terminal methyl group being oxidized to a carboxylic acid, followed by β-oxidation, which shortens the alkyl chain. nih.gov Another potential pathway involves the oxidative cleavage of the benzene ring itself. psu.edu For instance, studies on Pseudomonas sp. have shown that for alkylbenzenes with shorter alkyl chains (up to seven carbons), the initial attack is on the aromatic ring, while for those with longer chains, oxidation of the alkyl chain is the primary route. psu.edu A consortium of bacteria including Aeromonas caviae, Pseudomonas alcaliphila, and Vibrio sp. has been shown to effectively degrade linear alkylbenzene sulfonates. nih.gov

Anaerobic degradation of alkylbenzenes has also been documented, particularly under sulfate-reducing and methanogenic conditions. psu.eduepa.gov For toluene and xylenes, anaerobic degradation often proceeds through the formation of benzoate (B1203000) as a key intermediate. psu.edu In the case of linear alkylbenzene sulfonates in anoxic marine sediments, a proposed anaerobic pathway involves the addition of fumarate (B1241708) to the alkyl chain, followed by β-oxidation. acs.org The specific degradation pathway for this compound is not well-documented, but it is expected to follow similar principles, with the structure of the butyl group and the dimethyl substitution influencing the specific enzymes and intermediates involved.

Photodegradation

Photodegradation, or photolysis, is another significant transformation pathway for aromatic hydrocarbons, especially in aquatic systems and on surfaces exposed to sunlight. acs.orgatlantis-press.com The process involves the absorption of light energy, which can lead to the breakdown of the chemical structure. For polycyclic aromatic hydrocarbons (PAHs), photocatalytic degradation using semiconductor materials like titanium dioxide (TiO₂) has been shown to be effective. acs.orgmagtech.com.cn This process generates highly reactive hydroxyl radicals that can oxidize the aromatic compounds, leading to ring cleavage and the formation of smaller, more water-soluble products. magtech.com.cn The efficiency of photodegradation can be influenced by environmental factors such as light intensity, pH, and the presence of other substances in the water or on the soil surface. atlantis-press.com While specific studies on the photodegradation of this compound are scarce, its aromatic structure suggests it would be susceptible to this degradation mechanism. tandfonline.com

Methodologies for Environmental Monitoring and Analysis

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of aromatic hydrocarbons like this compound in the environment. The primary technique for the analysis of these volatile and semi-volatile organic compounds is gas chromatography coupled with mass spectrometry (GC-MS). tdi-bi.comrestek.comtandfonline.com

Sample Collection and Preparation

Environmental monitoring involves the collection of samples from various matrices, including air, water, soil, and sediment. npl.co.uk For air monitoring, both active sampling using sorbent tubes and passive sampling with diffusion tubes are employed. npl.co.ukeanet.asia Water samples are typically collected in glass containers and may require extraction to concentrate the analytes. Soil and sediment samples also undergo an extraction step, often using accelerated solvent extraction (ASE), followed by cleanup procedures like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering substances. tandfonline.com

Instrumental Analysis

GC-MS is the gold standard for the identification and quantification of aromatic hydrocarbons. tdi-bi.comppsthane.com The gas chromatograph separates the complex mixture of compounds based on their boiling points and affinity for the chromatographic column. restek.com The mass spectrometer then detects the separated compounds, providing both mass information for identification and signal intensity for quantification. tdi-bi.com Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis, allowing for the detection of target compounds at very low concentrations (parts per billion or even lower). tdi-bi.comrestek.com The use of deuterated internal standards is a common practice to ensure the accuracy of quantification. tdi-bi.comnih.gov

Table 2: Common Analytical Techniques for Aromatic Hydrocarbon Monitoring

TechniqueDescriptionTypical UseReference
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds and identifies them based on their mass-to-charge ratio. High sensitivity and selectivity, especially in SIM mode.Quantification and identification of specific aromatic hydrocarbons in air, water, and soil samples. tdi-bi.comrestek.comtandfonline.comnih.govnih.gov
Photoionization Detector (PID) A non-destructive detector that uses UV light to ionize compounds. Often used in portable instruments for real-time total VOC measurement.Field screening and real-time monitoring of total volatile organic compounds (TVOCs). eanet.asiappsthane.compressac.com
Flame Ionization Detector (FID) A detector that combusts organic compounds in a hydrogen flame, producing ions that are measured. Sensitive to hydrocarbons.Monitoring of hydrocarbon-based VOCs, often in industrial settings. eanet.asiappsthane.com
Direct-Injection Mass Spectrometry (DIMS) Techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) allow for real-time analysis without chromatographic separation.Rapid, on-site monitoring of VOCs in ambient air with high time resolution. chromatographyonline.com

Conclusion and Future Perspectives in 1 Butyl 3,5 Dimethylbenzene Research

Summary of Key Research Findings and Methodological Advances

Research on 1-butyl-3,5-dimethylbenzene, an alkylated aromatic hydrocarbon, has primarily centered on its synthesis and utility as a chemical intermediate. A key methodological advance in its preparation is the Friedel-Crafts alkylation reaction. rsc.orgcerritos.edu This electrophilic aromatic substitution is typically accomplished by reacting meta-xylene with an alkylating agent like tert-butyl chloride in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). cerritos.educhegg.com Studies have explored optimizing this classic reaction, for instance, by using montmorillonite (B579905) clay doped with transition-metal cations as a catalyst. lookchem.com An alternative synthetic route involves the palladium-catalyzed hydrogenation of specific dienes, which has been shown to produce this compound in high yields.

A significant finding in the application of this compound is its role as a precursor in the synthesis of complex organic molecules. lookchem.comsolubilityofthings.com It is frequently used to create sterically hindered, multi-alkylated diaryl disulfides, such as bis(4-tert-butyl-2,6-dimethylphenyl) disulfide. sigmaaldrich.comsigmaaldrich.comchemicalbook.comscientificlabs.comalkalisci.com This is achieved through reactions like the cascade diarylation of N-phenylacetamides with non-prefunctionalized arenes, where this compound serves as a key building block. sigmaaldrich.comchemicalbook.comscientificlabs.comalkalisci.comsigmaaldrich.com The unique structure of the compound, featuring a bulky tert-butyl group, is crucial for imparting specific properties to the resulting molecules. solubilityofthings.com Beyond these specific syntheses, the compound undergoes typical aromatic reactions, including oxidation to form carboxylic acids, reduction to its corresponding alkane, and other electrophilic substitutions like halogenation and nitration.

Emerging Research Areas and Unexplored Reactivities

While much of the existing research is well-established, several areas concerning this compound are emerging. The compound's formation as a byproduct in other reactions, such as the desulfation of 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid, presents an opportunity for deeper mechanistic studies. mdpi.com Understanding the pathways that lead to its formation could provide valuable insights into reaction selectivity and byproduct control in related chemical processes.

The unique steric and electronic properties conferred by its substitution pattern make this compound an interesting subject for theoretical and computational chemistry. solubilityofthings.com Future research could explore its reactivity profile under various conditions, predicting its behavior in novel, yet-to-be-attempted transformations. The influence of its distinct structure on reaction kinetics and thermodynamics is an area ripe for investigation. solubilityofthings.com Furthermore, its potential as a substrate in advanced catalytic systems is largely unexplored. For example, studies on the catalytic pyrolysis of waste materials have shown that catalysts like Ni/Fe-ZSM-5 are effective in producing various dimethylbenzenes. mdpi.com Investigating the behavior of this compound or its targeted synthesis using such novel bimetallic or zeolite-based catalysts could open new avenues in catalysis research.

Potential for Novel Applications in Chemical Science

The future applications of this compound are intrinsically linked to its role as a synthetic intermediate. The bulky diaryl disulfides synthesized from this compound are noted for their potential use in materials science and pharmaceuticals. lookchem.com Future research is expected to focus on developing these downstream applications, designing and creating novel materials or biologically active agents based on the unique structural motif provided by the this compound core.

Beyond its established use, its properties suggest other potential roles. Its non-polar nature and liquid state at room temperature make it an effective solvent for certain organic reactions and extractions. solubilityofthings.comsigmaaldrich.com There is potential to explore its use as a specialized solvent or as part of a solvent system where its specific steric and electronic characteristics could influence reaction outcomes. The significant combustion properties imparted by the tert-butyl group have also been noted, suggesting a potential, albeit distant, area of investigation for its relevance in fuel chemistry or as a model compound in combustion studies. solubilityofthings.com Ultimately, the primary value of this compound in the future of chemical science will likely be as a versatile building block for constructing more complex, high-value molecules with tailored properties. lookchem.comsolubilityofthings.com

Q & A

Q. What are the standard synthetic routes for 1-butyl-3,5-dimethylbenzene in laboratory settings?

The compound is typically synthesized via catalytic hydrogenation or coupling reactions. A well-documented method involves the Pd/C-catalyzed reaction of a diene precursor (e.g., 1,3-dimethyl-5-vinylbenzene) with ethylene glycol under hydrogenation conditions. Post-reaction, chromatographic separation (silica gel, hexanes) yields the purified product with >85% efficiency. Key steps include refluxing at 80–100°C for 4–6 hours and rigorous exclusion of moisture to prevent side reactions .

Q. How does this compound function as a solvent in organic extractions?

Its efficacy arises from non-covalent interactions (e.g., van der Waals forces, π-π stacking) with aromatic or hydrophobic compounds. The tert-butyl and methyl groups disrupt intermolecular forces in mixtures, enabling selective dissolution of non-polar analytes. For example, it has been used to isolate polycyclic aromatic hydrocarbons (PAHs) from environmental samples, achieving >90% recovery in spiked matrices .

Q. What purification methods are recommended for isolating this compound from reaction byproducts?

Fractional distillation (bp 192–195°C) followed by silica gel chromatography (hexanes:ethyl acetate, 9:1) is effective. For trace impurities, recrystallization in ethanol at −20°C yields >98% purity. GC-MS monitoring (m/z 162 [M⁺], 120 base peak) ensures consistency .

Advanced Research Questions

Q. What thermodynamic properties govern the stability of this compound under high-temperature conditions?

Critical parameters include:

PropertyValueMethod/Model
Critical Temperature (Tₐ)387°CMercury Model
Critical Pressure (Pₐ)2.8 MPaComputational DFT
Acentric Factor (ω)0.32NIST Data Regression
These values are essential for predicting phase behavior in high-pressure reactors or catalytic systems .

Q. How can reaction yields be optimized in Pd/C-mediated syntheses of this compound?

Key variables:

  • Catalyst Loading : 10% Pd/C (60 mg per 2.5 mmol substrate) maximizes turnover without over-hydrogenation.
  • Solvent Choice : Ethylene glycol enhances hydrogen transfer efficiency versus polar aprotic solvents.
  • Temperature : 80°C balances reaction rate and side-product suppression.
    Yield drops to <70% if catalyst is reused >3 times due to Pd leaching .

Q. How do contradictory data on solvent polarity affect its application in chromatographic separations?

Discrepancies arise from conflicting logP values (experimental: 4.2 vs. computational: 3.8). To resolve this:

  • Use inverse gas chromatography (IGC) to measure Hansen solubility parameters.
  • Validate via NMR solvent perturbation assays (Δδ >0.5 ppm for aromatic protons in DMSO-d₆).
    This confirms intermediate polarity, ideal for separating alkylbenzenes and halogenated aromatics .

Q. What advanced spectroscopic techniques validate the structural integrity of this compound?

  • ¹H NMR : δ 0.93 (t, 3H, butyl-CH₃), 2.32 (s, 6H, Ar-CH₃), 6.83 (s, 3H, aromatic H).
  • GC-MS : Fragmentation pattern shows m/z 120 (base peak, loss of C₄H₉).
  • TGA : Decomposition onset at 250°C (N₂ atmosphere, 10°C/min) confirms thermal stability .

Q. How does molecular dynamics modeling predict its behavior in ionic liquid-mediated reactions?

Simulations using AMBER force fields reveal:

  • Strong cation-π interactions with [BMIM]⁺ ions (binding energy: −28 kJ/mol).
  • Diffusion coefficients drop by 30% in [BMIM][BF₄] vs. acetonitrile, slowing reaction kinetics but improving selectivity.
    Experimental validation via Arrhenius plots (Eₐ = 45 kJ/mol) aligns with computational data .

Methodological Recommendations

  • Contradiction Resolution : Cross-validate solvent polarity metrics using IGC and NMR.
  • Synthetic Optimization : Employ design of experiments (DoE) to map catalyst loading vs. temperature effects.
  • Data Reproducibility : Standardize GC-MS conditions (e.g., He carrier gas, 70 eV ionization) across labs.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Butyl-3,5-dimethylbenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.